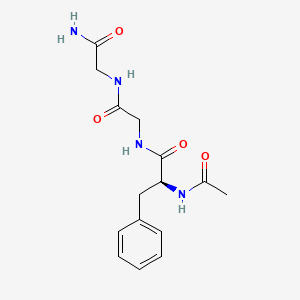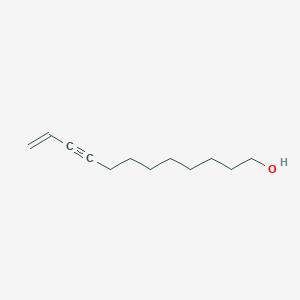
Dodec-11-EN-9-YN-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodec-11-EN-9-YN-1-OL is an organic compound with the molecular formula C12H20O. It is a member of the alkyne family, characterized by the presence of a triple bond between carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dodec-11-EN-9-YN-1-OL can be synthesized through several methods. One common approach involves the partial hydrogenation of dodec-11-yn-1-ol. This process typically uses a palladium catalyst under controlled conditions to achieve the desired product .
Industrial Production Methods
In industrial settings, this compound is produced through large-scale chemical processes. These methods often involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dodec-11-EN-9-YN-1-OL undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the alcohol group into a carbonyl group.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the triple bond into a single bond.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acid chlorides
Major Products Formed
Oxidation: Formation of aldehydes or ketones
Reduction: Formation of alkanes
Substitution: Formation of ethers, esters, and other derivatives.
Applications De Recherche Scientifique
Dodec-11-EN-9-YN-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Dodec-11-EN-9-YN-1-OL involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, ultimately resulting in the desired biological or chemical effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
11-Dodecen-1-ol: Similar in structure but contains a double bond instead of a triple bond.
Dodec-10-yn-1-ol: Another alkyne with the triple bond located at a different position.
Tetradec-11-en-1-ol: A longer-chain alcohol with a double bond
Uniqueness
Dodec-11-EN-9-YN-1-OL is unique due to its specific triple bond location and the presence of a hydroxyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .
Propriétés
Numéro CAS |
82334-20-1 |
|---|---|
Formule moléculaire |
C12H20O |
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
dodec-11-en-9-yn-1-ol |
InChI |
InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2,13H,1,5-12H2 |
Clé InChI |
PQRCRBZCJIWISU-UHFFFAOYSA-N |
SMILES canonique |
C=CC#CCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


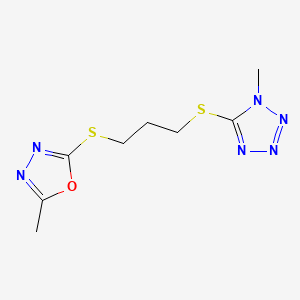
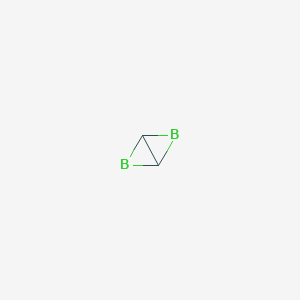

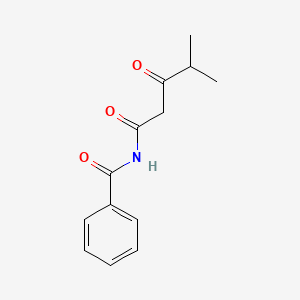
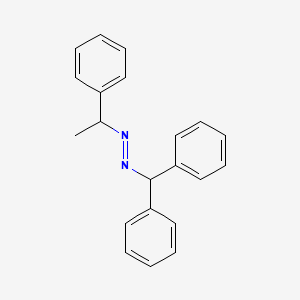
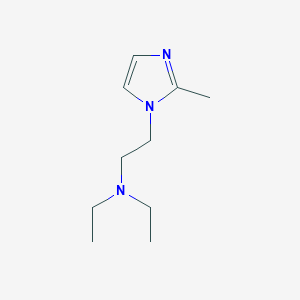
![5-Acetyl-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde](/img/structure/B14425414.png)
![2-[(Dimethylamino)methyl]cyclopentan-1-ol](/img/structure/B14425424.png)

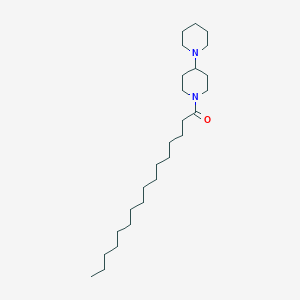
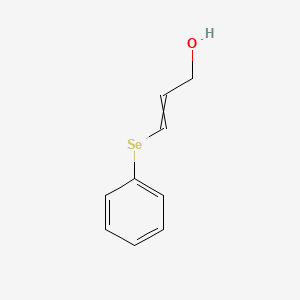
![1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14425456.png)
